3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
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Overview
Description
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a complex organic compound with a molecular formula of C21H19NO5S and a molecular weight of 397.45 g/mol This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, a sulfonamide group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chlorobenzenesulfonamide: Contains a sulfonamide group but lacks the benzyl and methoxyphenyl groups.
4-Methoxybenzenesulfonamide: Contains a methoxyphenyl group but lacks the benzyl and chlorobenzoic acid moieties.
Uniqueness
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities.
Properties
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c1-28-18-10-8-17(9-11-18)23(14-15-5-3-2-4-6-15)29(26,27)20-13-16(21(24)25)7-12-19(20)22/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVNXQNDGGPKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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